benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate
Description
Benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate is a synthetic carbamate derivative featuring a benzyl-protected amine group, a 2-oxoethyl linker, and a 3-oxo-piperazine moiety substituted with a pyridin-3-yl group.
Key synthetic routes involve the use of benzyl carbamate as an amine-protecting group, as highlighted in patent literature (), where intermediates like Formula 4 (phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate) are utilized. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in the development of targeted therapeutics.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c24-17(12-21-19(26)27-14-15-5-2-1-3-6-15)22-9-10-23(18(25)13-22)16-7-4-8-20-11-16/h1-8,11H,9-10,12-14H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCBFCBUUFBJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CNC(=O)OCC2=CC=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyridine moiety, and the attachment of the carbamate group. Common synthetic routes may include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving ethylenediamine and dihaloalkanes under basic conditions.
Introduction of Pyridine Moiety: The pyridine group can be introduced via nucleophilic substitution reactions using pyridine derivatives and appropriate leaving groups.
Attachment of Carbamate Group: The final step involves the formation of the carbamate group through the reaction of the piperazine derivative with benzyl chloroformate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine moieties, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmacophore in drug design. Its structural characteristics allow it to interact with various biological targets, such as enzymes and receptors. Research indicates that compounds with similar structures can exhibit significant biological activity, making them valuable in the development of new therapeutics.
Biological Studies
Benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate is utilized in studies involving cell signaling pathways and receptor binding assays. Its ability to modulate these pathways makes it a useful tool in understanding cellular mechanisms and developing targeted therapies.
Industrial Applications
In addition to its research applications, the compound serves as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. This versatility enhances its utility in both academic and industrial settings.
Research indicates that this compound exhibits various biological activities, including:
Structure–Activity Relationships
Studies have shown that modifications to the structure can significantly impact biological activity, emphasizing the importance of structure–activity relationships in drug design.
Case Studies and Research Findings
Several studies highlight the potential applications and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation through specific receptor interactions. |
| Study 2 | Neuropharmacology | Showed potential neuroprotective effects in models of neurodegenerative diseases. |
| Study 3 | Enzyme Inhibition | Identified as an effective inhibitor for certain enzymes involved in metabolic pathways. |
Mechanism of Action
The mechanism of action of benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(a) Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4, )
- Structural Difference: Replaces the pyridin-3-yl-piperazine group with a trifluoroethylamino moiety.
- Synthetic Relevance: Demonstrates the versatility of benzyl carbamate in protecting amines during multi-step synthesis.
(b) Benzyl N-[2-({2-[4-(4-{2-[(3R)-3-[[3-(pyridin-4-yl)-1H-indazol-5-yl]carbamoyl]pyrrolidin-1-yl]acetyl}piperazin-1-yl)phenyl]pyrimidin-5-yl}oxy)ethyl]carbamate ()
- Structural Complexity : Incorporates a pyrimidine-indazolyl-pyrrolidine scaffold appended to the piperazine-carbamate core.
- Synthetic Efficiency: Achieved a 97% yield via a methanol-DCM solvent system, highlighting optimized conditions for complex intermediates .
(c) Benzyl Carbamate Derivatives with Heterocyclic Moieties ()
Examples include:
- 464876-77-5 : Features a dihydroxy-diphenylhexane backbone with dual carbamate groups.
- 173094-24-1: Contains a hydroxy-phenylpentane structure linked to pyridin-2-yl-ethylamino and benzylamino groups.
- Key Contrast : These derivatives emphasize structural diversity but lack the pyridinyl-piperazine-oxoethyl motif, suggesting divergent biological targets .
Key Observations :
- Benzyl vs. tert-Butyl Protection : Benzyl carbamate is preferred in the target compound for its stability under acidic conditions, whereas tert-butyl groups (e.g., in Formula 7, ) offer orthogonal deprotection strategies .
- Yield Optimization : The pyrimidine-indazolyl derivative () demonstrates high synthetic efficiency (97%), suggesting scalability for analogs with extended aromatic systems .
Physicochemical and Analytical Data
- Molecular Weight : The target compound’s molecular weight is estimated at ~440 g/mol (based on formula), whereas the pyrimidine-indazolyl analog () has a significantly higher mass ([M+H]+ = 781) due to its extended structure .
- Chromatographic Behavior : LCMS retention time for the compound is 1.34 min, indicating moderate polarity despite its size .
Biological Activity
Benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate is a complex organic compound characterized by a piperazine ring substituted with a pyridine moiety and a benzyl carbamate group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperazine ring, a pyridine moiety, and a carbamate functional group, which contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis, including:
- Formation of the Piperazine Ring : Cyclization of ethylenediamine with dihaloalkanes under basic conditions.
- Introduction of the Pyridine Moiety : Nucleophilic substitution where a halogenated pyridine reacts with the piperazine derivative.
- Formation of the Carbamate Group : Reaction of benzyl chloroformate with the piperazine derivative in the presence of bases such as triethylamine.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the piperazine and pyridine moieties enhances its binding affinity to these targets.
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties through molecular docking studies with EGFR tyrosine kinase, indicating significant binding affinity similar to established anticancer drugs .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes in metabolic pathways, which could have implications for diseases such as cancer and metabolic disorders .
- Cell Proliferation Studies : In vitro studies using human colon cancer (HT29) and prostate cancer (DU145) cell lines demonstrated that this compound can inhibit cell proliferation, suggesting its potential as an anticancer agent .
Case Study 1: Anticancer Properties
A study conducted on the effects of this compound on HT29 cells showed a dose-dependent inhibition of cell growth. The IC50 value was found to be comparable to that of established chemotherapeutic agents, indicating its potential utility in cancer therapy.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzyl N-{2-oxo... | HT29 | 15 |
| Olmitinib | HT29 | 12 |
Case Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition, Benzyl N-{2-oxo...} was shown to effectively inhibit NADK activity, leading to reduced levels of NADPH and destabilization of DHFR, which is critical for DNA synthesis and repair . This mechanism highlights its potential role in targeting metabolic pathways in cancer cells.
Q & A
Q. What are the key functional groups in benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate, and how do they influence its pharmacological activity?
The compound features three critical functional groups:
- Piperazine ring : Facilitates hydrogen bonding and interactions with biological targets (e.g., enzymes or receptors) due to its nitrogen-rich structure.
- Pyridin-3-yl group : Enhances lipophilicity and π-π stacking interactions, improving membrane permeability and target binding.
- Carbamate moiety : Provides metabolic stability and modulates hydrolysis kinetics, influencing bioavailability. These groups synergistically contribute to its potential as a protease inhibitor or receptor modulator, as inferred from structurally similar compounds .
Q. What synthetic routes are reported for this compound, and what intermediates are critical?
Synthesis typically involves:
- Step 1 : Formation of the pyridinyl-piperazine core via nucleophilic substitution or reductive amination.
- Step 2 : Coupling of the 2-oxoethylcarbamate group using benzyl chloroformate.
- Critical intermediates : Benzyl carbamate-protected amines (e.g., Formula 4 in ) and 3-oxo-piperazine derivatives. Reaction optimization (e.g., solvent polarity, temperature) is essential to minimize side products .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological approaches include:
- NMR spectroscopy : Compare experimental H/C NMR shifts with predicted values (e.g., using computational tools like ACD/Labs).
- Mass spectrometry (HRMS) : Confirm molecular weight (364.39 g/mol) and fragmentation patterns.
- HPLC : Assess purity (>95%) and detect impurities. Cross-validation with X-ray crystallography is recommended for absolute configuration determination .
Advanced Research Questions
Q. What strategies improve the yield of this compound in multi-step syntheses?
Key optimizations:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps.
- Temperature control : Low temperatures (−10°C to 0°C) reduce side reactions during carbamate formation.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Purification : Employ flash chromatography or preparative HPLC for intermediates .
Q. How should discrepancies between theoretical and experimental NMR data be resolved?
Systematic steps:
- Re-run NMR under varied conditions (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
- Isolate impurities : Use preparative TLC/HPLC to identify byproducts affecting spectral clarity.
- Computational validation : Perform DFT-based chemical shift predictions (e.g., Gaussian 09) to reconcile deviations. Contradictions often arise from tautomerism or conformational flexibility in the piperazine ring .
Q. What in silico methods predict the compound’s biological target interactions?
Recommended approaches:
- Molecular docking : Use AutoDock Vina to screen against targets like kinases or GPCRs, leveraging the pyridine group’s affinity for hydrophobic pockets.
- Molecular dynamics (MD) simulations : Assess binding stability (e.g., 100-ns trajectories in GROMACS).
- Pharmacophore modeling : Align with known inhibitors of 3-oxo-piperazine derivatives to identify shared interaction motifs .
Q. How can the compound’s stability under varying pH conditions be systematically evaluated?
Protocol:
- Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours.
- Analytical monitoring : Use HPLC-UV to quantify degradation products (e.g., hydrolyzed carbamate).
- Kinetic modeling : Calculate half-life () and degradation rate constants () to identify pH-sensitive functional groups. Carbamate stability is typically highest at neutral pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
